molecular formula C19H21NO B1667483 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

3-(Biphenyl-4-yl)-3-hydroxyquinuclidine

Cat. No.: B1667483
M. Wt: 279.4 g/mol
InChI Key: WPCQYFUQHBLGAX-UHFFFAOYSA-N
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Description

    PMID8709131C2a (+): , also known by its preferred name, is a compound with the systematic IUPAC name or . Its chemical formula is .

  • Initially synthesized in 1878, it gained prominence in the 1950s after the withdrawal of the chemically similar analgesic phenacetin due to renal toxicity.
  • Today, PMID8709131C2a (+) is widely used worldwide, available over the counter, and forms the first step of the WHO analgesic ladder.
  • Scientific Research Applications

      Medicine: has been explored for its potential in various therapeutic areas, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.

      Chemistry: It serves as a privileged structure in drug discovery programs due to its broad bio-responses.

      Industry: Its applications extend to industrial chemistry

  • Preparation Methods

      Synthetic Routes: Various synthetic approaches exist for . Notably, green methods have gained attention.

      Industrial Production: While specific industrial methods are not widely documented, the compound can be synthesized using established organic chemistry techniques.

  • Chemical Reactions Analysis

      Reactions: undergoes nucleophilic and electrophilic substitution reactions, similar to benzene and pyridine ring systems.

      Common Reagents and Conditions: Reactions may involve various reagents, such as acids, bases, and oxidizing agents. Detailed conditions would depend on the specific reaction.

      Major Products: The products formed from these reactions can vary, but they often retain the quinoline scaffold.

  • Mechanism of Action

    • Despite over a century of study, the exact mechanism remains elusive.
    • Central Mechanisms:

  • Comparison with Similar Compounds

      Uniqueness: Highlighting its distinct features compared to similar compounds would require a comprehensive analysis.

      Similar Compounds: While I don’t have specific information on similar compounds, exploring related quinoline derivatives could provide valuable insights.

    Properties

    Molecular Formula

    C19H21NO

    Molecular Weight

    279.4 g/mol

    IUPAC Name

    3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol

    InChI

    InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2

    InChI Key

    WPCQYFUQHBLGAX-UHFFFAOYSA-N

    SMILES

    C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

    Canonical SMILES

    C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    3-(biphenyl-4-yl)-3-HQ
    3-(biphenyl-4-yl)-3-hydroxyquinuclidine

    Origin of Product

    United States

    Synthesis routes and methods I

    Procedure details

    A solution of 4-bromobiphenyl (11.8 g) in dry tetrahydrofuran (60 ml) and bromine (3 drops) were added to stirred magnesium turnings (1.18 g) and the mixture heated under reflux for 70 minutes. A solution of quinuclidin-3-one (3.65 g) in dry tetrahydrofuran (25 ml) was added dropwise to the mixture at 10° C. and the reaction mixture heated under reflux for 90 minutes. Aqueous ammonium chloride (14 g in 56 ml of water) was added dropwise to the mixture and the mixture extracted with diethyl ether. The ether extract was dried (Na2SO4) and evaporated to give a residue which was crystallised from ethyl acetate to give 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (1.4 g) as a colourless solid, m.p. 180°-182° C., microanalysis, found: C, 81.7; H, 7.5; N, 5.0%; C19H21NO requires: C, 81.8; H, 7.5; N, 5.0%. This material was identical to that in Example 1 except that it was a higher melting polymorphic form.
    Quantity
    11.8 g
    Type
    reactant
    Reaction Step One
    Quantity
    60 mL
    Type
    solvent
    Reaction Step One
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    0 (± 1) mol
    Type
    catalyst
    Reaction Step One
    Quantity
    1.18 g
    Type
    reactant
    Reaction Step Two
    Quantity
    3.65 g
    Type
    reactant
    Reaction Step Three
    Quantity
    25 mL
    Type
    solvent
    Reaction Step Three
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    56 mL
    Type
    reactant
    Reaction Step Four

    Synthesis routes and methods II

    Procedure details

    A solution of sec-butyllithium in cyclohexane (100 ml, 1.3M) was added dropwise with stirring to a solution of 4-bromobiphenyl (25 g) in dry tetrahydrofuran (240 ml) under an argon atmosphere at -78° C. The mixture was stirred for 5 minutes and a solution of quinuclidin-3-one (12 g) in dry tetrahydrofuran (100 ml) added during 20 minutes. Stirring was continued at -78° C. for 30 minutes and the mixture allowed to reach room temperature over 2 hours. 2M Hydrochloric acid (225 ml) was added keeping the reaction temperature below 10° C. The aqueous layer was separated and washed with diethyl ether (2×300 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH14. The mixture was extracted with ethyl acetate which had been heated to 50° C. and the ethyl acetate phase separated, dried (Na2SO4) and evaporated to yield a colourless solid which crystallised from ethyl acetate to give 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (11.0 g) m.p. 165°-166° C.; microanalysis, found: C, 81.1; H, 7.5; N, 5.2%; C19H21NO 0.1H2O requires: C, 81.1; H, 7.5; N, 5.0%; NMR (CDCl3 /CD3CO2D): 1.7-1.9(3H, m,), 2.5(1H, m), 2.5-2.7(1H, m), 3.2-3.5(4H, m), 3.7(1H, dd), 4.0(1H, dd) and 7.3-7.7(9H, m); m/z 279 (M+).
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Quantity
    25 g
    Type
    reactant
    Reaction Step Two
    Quantity
    240 mL
    Type
    solvent
    Reaction Step Two
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    12 g
    Type
    reactant
    Reaction Step Three
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Three
    Quantity
    225 mL
    Type
    reactant
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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